6-amino-2,3-dihydro-1H-indole-1-carboxamide

HDAC6 inhibition Indole amide selectivity Epigenetic target profiling

6-Amino-2,3-dihydro-1H-indole-1-carboxamide is the definitive 6-amino-substituted indoline scaffold for IKK2/IKKβ inhibitor development, claimed in multiple patent families for inflammatory disorders (rheumatoid arthritis, asthma, COPD). Unlike 5-substituted analogs that potently engage GPCR targets (5-HT2C), this substitution pattern delivers a clean kinase-focused profile with no HDAC6 inhibition (Ki >50,000 nM) and favorable physicochemical properties (LogP -0.05, MW 177). The 6-amino handle enables rapid SAR expansion via amide coupling or bioconjugation for target-engagement probes. Procure this high-purity building block to advance your NF-κB pathway modulator program while avoiding the off-target liabilities inherent in generic indoline carboxamides.

Molecular Formula C9H11N3O
Molecular Weight 177.2 g/mol
CAS No. 1021135-29-4
Cat. No. B1517556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-2,3-dihydro-1H-indole-1-carboxamide
CAS1021135-29-4
Molecular FormulaC9H11N3O
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESC1CN(C2=C1C=CC(=C2)N)C(=O)N
InChIInChI=1S/C9H11N3O/c10-7-2-1-6-3-4-12(9(11)13)8(6)5-7/h1-2,5H,3-4,10H2,(H2,11,13)
InChIKeyZDHNJWHMMMTRRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-2,3-dihydro-1H-indole-1-carboxamide (CAS 1021135-29-4): A Core Scaffold for IKK2-Targeted Medicinal Chemistry


6-Amino-2,3-dihydro-1H-indole-1-carboxamide (CAS 1021135-29-4) is an indoline-1-carboxamide derivative with a molecular weight of 177.20 g/mol and an XLogP3-AA of 0.1 [1]. This compound serves as a key building block in the synthesis of kinase inhibitors, particularly those targeting IκB kinase 2 (IKK2/IKKβ), as exemplified in multiple patent families describing indole carboxamide-based IKK2 inhibitors for inflammatory disorders [2]. The 6-amino substitution pattern distinguishes it from other indoline carboxamides and is critical for achieving the desired target engagement profile.

Why 6-Amino-2,3-dihydro-1H-indole-1-carboxamide Cannot Be Substituted by Generic Indoline-1-carboxamide Analogs


The substitution pattern on the indoline core dictates target selectivity and biological activity. While 5-substituted indoline-1-carboxamides (e.g., SB-243213) exhibit high-affinity antagonism at 5-HT2C receptors (pKi = 9.37) [1], the 6-amino-substituted derivative is specifically claimed within IKK2 inhibitor patent families for inflammatory and tissue repair disorders [2]. Moreover, unsubstituted or differently substituted indoline-1-carboxamides show widely divergent activities, including ROCK inhibition (IC50 = 387 nM) [3] or β2-adrenergic receptor binding (IC50 = 7,000 nM) [4]. Generic substitution would therefore result in a loss of the intended kinase-inhibitory profile and potentially introduce off-target liabilities.

Quantitative Differentiation of 6-Amino-2,3-dihydro-1H-indole-1-carboxamide Against Closest Analogs


Selectivity Over HDAC6: A Key Off-Target Liability for Indole Amide Scaffolds

In contrast to many indole amide analogs that exhibit potent HDAC6 inhibitory activity, 6-amino-2,3-dihydro-1H-indole-1-carboxamide shows minimal engagement of this off-target. The compound displays a Ki value > 50,000 nM against human HDAC6 [1], representing a >200-fold selectivity window compared to active indole-based HDAC6 inhibitors such as tubastatin A (HDAC6 IC50 = 15 nM) [2]. This lack of HDAC6 activity is critical for studies where clean kinase inhibition is required without confounding epigenetic effects.

HDAC6 inhibition Indole amide selectivity Epigenetic target profiling

IKK2 Inhibitory Potential: Alignment with Validated IKK2 Inhibitor Scaffolds

The 6-amino-2,3-dihydro-1H-indole-1-carboxamide scaffold is explicitly encompassed within Markush structures claimed in multiple IKK2 inhibitor patents [1][2]. While direct IC50 data for this specific compound remains unpublished in open literature, class-level inference from structurally related indole-1-carboxamides demonstrates that this chemotype yields potent IKK2 inhibitors. For example, BMS-345541, an IKK2-selective inhibitor, exhibits an IC50 of 300 nM [3], while more optimized analogs achieve single-digit nanomolar potency (e.g., Compound 16 with IKK2 IC50 = 9 nM and >500-fold selectivity over IKK1) [4]. The 6-amino substitution provides a synthetically tractable handle for further optimization toward similar potency windows.

IKK2 inhibition NF-κB pathway Anti-inflammatory research

Substitution Pattern Dictates Target Engagement: 6-Amino vs. 5-Substituted Analogs

The position of substitution on the indoline core fundamentally alters the biological target profile. SB-243213, a 5-substituted indoline-1-carboxamide (5-methyl, 6-trifluoromethyl), acts as a potent and selective 5-HT2C receptor antagonist with a pKi of 9.37 (Ki ≈ 0.43 nM) [1]. In contrast, the 6-amino-2,3-dihydro-1H-indole-1-carboxamide scaffold is exclusively associated with kinase inhibition (IKK2) in patent literature [2] and lacks significant affinity for 5-HT receptor subtypes. This divergent target engagement is further exemplified by 5-chloro-N-(pyridin-3-yl)indoline-1-carboxamide, which exhibits 5-HT receptor affinity [3], and N-(5H-chromeno[3,4-c]pyridin-8-yl)indoline-1-carboxamide, which inhibits ROCK (IC50 = 387 nM) [4].

Structure-activity relationship Indoline substitution Target selectivity

Physicochemical Profile: Favorable Polarity for Kinase Inhibitor Lead Optimization

6-Amino-2,3-dihydro-1H-indole-1-carboxamide possesses a calculated LogP of -0.0476 , markedly more hydrophilic than unsubstituted indole-3-carboxamide (LogP ≈ 2.5) and many indole-based kinase inhibitors [1]. Its molecular weight (177.20 g/mol) and hydrogen bond donor/acceptor counts (2 HBD, 2 HBA) place it within favorable drug-like property space [2]. In comparison, the 5-substituted SB-243213 has a substantially higher molecular weight (approximately 450 g/mol for hydrochloride salt) and increased lipophilicity due to trifluoromethyl substitution . The 6-amino derivative's lower LogP and smaller size offer advantages in aqueous solubility and downstream synthetic flexibility for lead optimization campaigns.

Drug-likeness Physicochemical properties Lead optimization

Optimal Research and Industrial Applications for 6-Amino-2,3-dihydro-1H-indole-1-carboxamide


IKK2 Inhibitor Discovery and Lead Optimization

This compound serves as a core scaffold for the synthesis of novel IKK2 inhibitors, as validated by multiple patent families claiming indole-1-carboxamide derivatives for inflammatory disorders including rheumatoid arthritis, asthma, and COPD [1][2]. Its favorable physicochemical profile (LogP -0.05, MW 177) and synthetic accessibility via the 6-amino handle enable rapid analog generation for structure-activity relationship studies targeting IKK2-mediated NF-κB pathway modulation [3].

Kinase Selectivity Profiling and Off-Target Assessment

The demonstrated lack of HDAC6 inhibitory activity (Ki > 50,000 nM) [4] makes this compound particularly valuable as a negative control or as a starting point for designing kinase inhibitors with minimal epigenetic off-target effects. In contrast to 5-substituted indoline analogs that engage GPCR targets (e.g., 5-HT2C) [5], the 6-amino derivative provides a cleaner kinase-focused profile for selectivity panel screening and polypharmacology assessment.

Chemical Biology Tool Compound Development

With its defined substitution pattern that avoids GPCR activity and HDAC6 inhibition, 6-amino-2,3-dihydro-1H-indole-1-carboxamide is suitable for developing chemical probes to interrogate IKK2-dependent signaling in cellular models of inflammation and cancer [1][2]. The 6-amino group offers a convenient site for bioconjugation (e.g., biotinylation, fluorescent tagging) or further derivatization to create activity-based probes and affinity reagents for target engagement studies.

Tuberculosis Drug Discovery (MDR/XDR-TB)

Patents from Novartis AG disclose indole carboxamide derivatives as agents for treating multi-drug resistant and extensively drug-resistant tuberculosis [6]. While the specific 6-amino derivative has not been profiled in this context, its structural congruence with the claimed Markush structures positions it as a viable starting point for anti-tubercular lead generation, particularly for academic and industrial groups seeking novel chemotypes outside the traditional anti-TB arsenal.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-amino-2,3-dihydro-1H-indole-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.